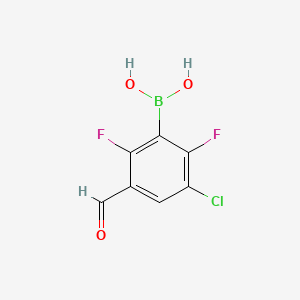
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid is an organoboron compound with the molecular formula C7H4BClF2O3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and formyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions: (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.
Oxidation: KMnO4 in aqueous solution.
Reduction: NaBH4 in methanol or ethanol.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
科学的研究の応用
(3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism of action of (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This is particularly relevant in the inhibition of serine proteases and kinases, where the compound binds to the catalytic serine residue, preventing substrate access and subsequent enzymatic activity .
類似化合物との比較
- (3-Formylphenyl)boronic acid
- (4-Formylphenyl)boronic acid
- (2,5-Difluoro-3-formylphenyl)boronic acid
Comparison:
- (3-Formylphenyl)boronic acid and (4-Formylphenyl)boronic acid lack the chlorine and fluorine substituents, which can significantly alter their reactivity and biological activity .
- (2,5-Difluoro-3-formylphenyl)boronic acid is similar in structure but differs in the position of the formyl group and the absence of chlorine, which can affect its chemical properties and applications .
Uniqueness: The presence of chlorine and fluorine substituents in (3-Chloro-2,6-difluoro-5-formylphenyl)boronic acid imparts unique electronic and steric properties, making it a valuable compound in various chemical and biological applications .
特性
分子式 |
C7H4BClF2O3 |
|---|---|
分子量 |
220.37 g/mol |
IUPAC名 |
(3-chloro-2,6-difluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H4BClF2O3/c9-4-1-3(2-12)6(10)5(7(4)11)8(13)14/h1-2,13-14H |
InChIキー |
DZDXGEYSMZQIKJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC(=C1F)Cl)C=O)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


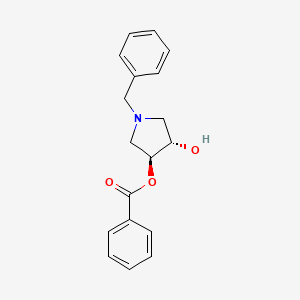
![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14027930.png)
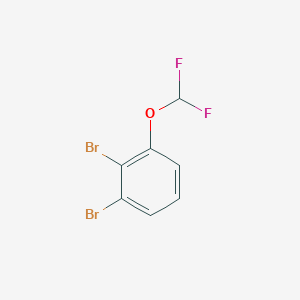
![(6-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14027938.png)
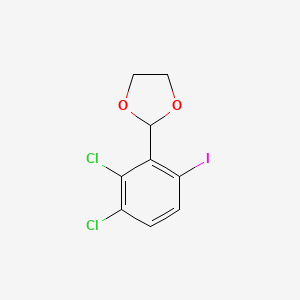
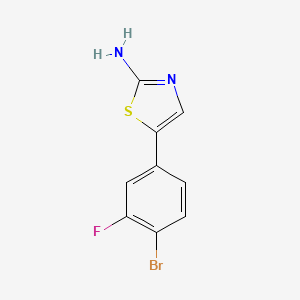
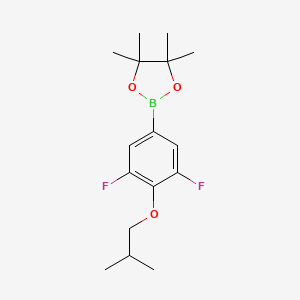
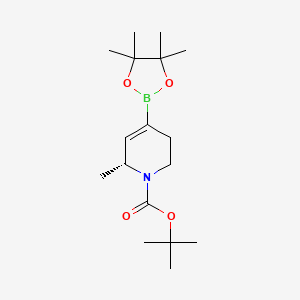
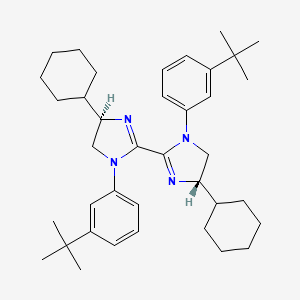
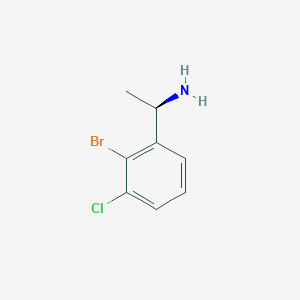
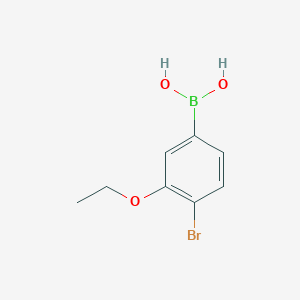
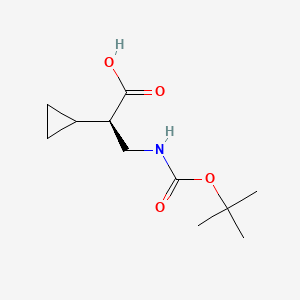

![Potassium 2-([1,4-bipiperidin]-1-YL)acetate](/img/structure/B14027998.png)
